molecular formula C13H21Cl2N3O B3111757 N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride CAS No. 1858242-40-6

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride

Cat. No.: B3111757
CAS No.: 1858242-40-6
M. Wt: 306.23 g/mol
InChI Key: HRIVWJHKINNLJH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C13H21Cl2N3O It is a derivative of piperidine and pyridine, which are both important structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride is unique due to its specific structure, which combines elements of both piperidine and pyridine. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N,N-dimethyl-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-16(2)13(17)12-5-3-4-11(15-12)10-6-8-14-9-7-10;;/h3-5,10,14H,6-9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIVWJHKINNLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 2
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 3
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 4
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 5
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-Dimethyl-6-piperidin-4-ylpyridine-2-carboxamide dihydrochloride

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